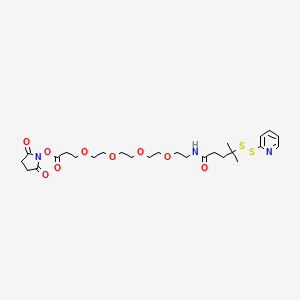
Avenciguat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avenciguat, also known by its development name BI 685509, is a soluble guanylate cyclase activator developed by Boehringer Ingelheim. It is primarily investigated for its potential therapeutic effects in treating kidney disease, cirrhosis, and other conditions related to impaired nitric oxide signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Avenciguat involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of pyrazole and pyridine derivatives, followed by their coupling and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, where halogen atoms or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include hydroxide ions, amines, and thiols, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Avenciguat has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying soluble guanylate cyclase activation and its effects on cyclic guanosine monophosphate signaling pathways.
Biology: this compound is used to investigate the role of nitric oxide signaling in various biological processes, including vasodilation and cellular proliferation.
Medicine: Clinical trials are exploring its potential in treating conditions such as chronic kidney disease, diabetic nephropathy, and liver cirrhosis
Industry: this compound’s ability to modulate nitric oxide signaling makes it a candidate for developing new therapeutic agents targeting cardiovascular and renal diseases.
Wirkmechanismus
Avenciguat exerts its effects by activating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to increased levels of cyclic guanosine monophosphate, which in turn activates downstream signaling pathways involved in vasodilation, inhibition of smooth muscle cell proliferation, and reduction of platelet aggregation . The molecular targets include soluble guanylate cyclase itself and various cyclic guanosine monophosphate-dependent protein kinases and ion channels.
Vergleich Mit ähnlichen Verbindungen
Vericiguat: Another soluble guanylate cyclase stimulator used in the management of heart failure.
Riociguat: A soluble guanylate cyclase stimulator approved for the treatment of pulmonary hypertension.
Comparison: Avenciguat is unique in its specific application for kidney disease and cirrhosis, whereas vericiguat and riociguat are primarily used for cardiovascular conditions. Additionally, this compound’s molecular structure and pharmacokinetic properties may offer distinct advantages in terms of bioavailability and target specificity .
Eigenschaften
CAS-Nummer |
1579514-06-9 |
|---|---|
Molekularformel |
C34H38N4O5 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
5-ethoxy-1-[6-[3-methyl-2-[[5-methyl-2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]methoxy]phenyl]pyridin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C34H38N4O5/c1-4-42-33-29(34(39)40)19-35-38(33)31-10-6-9-30(36-31)28-8-5-7-22(2)32(28)43-21-25-12-11-24-20-37(16-13-27(24)23(25)3)26-14-17-41-18-15-26/h5-12,19,26H,4,13-18,20-21H2,1-3H3,(H,39,40) |
InChI-Schlüssel |
KWNFFNFBUMFTHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NN1C2=CC=CC(=N2)C3=CC=CC(=C3OCC4=C(C5=C(CN(CC5)C6CCOCC6)C=C4)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
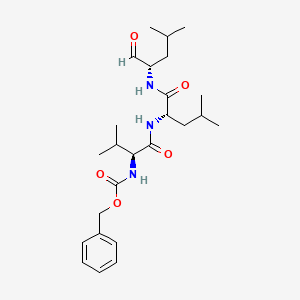
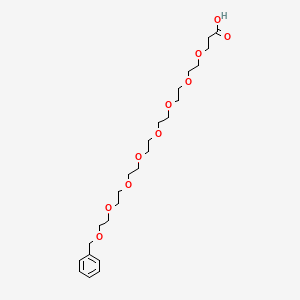
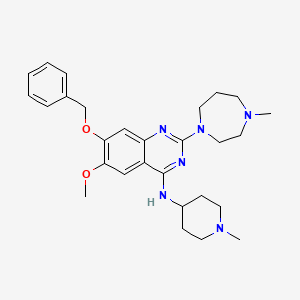

![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
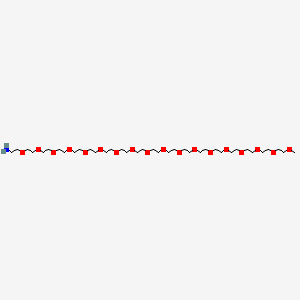
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
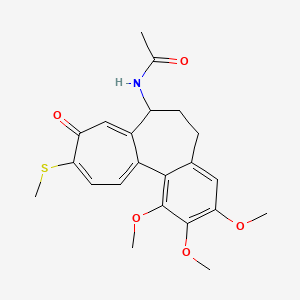
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

